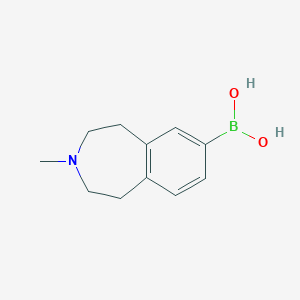
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is a boronic acid derivative that features a benzazepine ring structure
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with a boron-containing reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the benzazepine ring .
科学的研究の応用
Chemistry
In chemistry, (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other high-performance materials .
作用機序
The mechanism of action of (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid involves its ability to participate in various chemical reactions. In the Suzuki-Miyaura coupling, for example, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
Similar compounds to (3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid include other boronic acid derivatives and benzazepine compounds. Examples include:
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique combination of a benzazepine ring and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
生物活性
(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)boronic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and comparative studies with other compounds.
The compound is characterized by its unique molecular structure, which includes a boronic acid functional group known for its reactivity and ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in enzyme inhibition and drug delivery systems.
Biological Activity Overview
Boronic acids are known for a variety of biological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antibacterial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
- Cytotoxicity : It shows selective cytotoxic effects on cancer cell lines while sparing healthy cells.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The boronic acid moiety interacts with active site residues of enzymes such as serine proteases and glycosidases, leading to inhibition.
- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing bioavailability and therapeutic efficacy.
- Reactive Oxygen Species (ROS) Scavenging : The compound can neutralize ROS, reducing cellular damage.
Antioxidant Activity
A study evaluated the antioxidant capacity of related boronic compounds using various assays:
- ABTS Radical Scavenging : IC50 values indicated strong radical scavenging activity (IC50 = 0.11 ± 0.01 µg/mL).
- DPPH Assay : Similar results were observed with DPPH radical scavenging (IC50 = 0.14 ± 0.01 µg/mL) .
Antibacterial Activity
The compound demonstrated significant antibacterial activity against Escherichia coli:
Cytotoxicity Studies
In vitro studies on cancer cell lines revealed:
- High cytotoxicity towards MCF-7 breast cancer cells (IC50 = 18.76 ± 0.62 µg/mL), indicating potential as an anticancer agent .
Comparative Analysis with Other Boronic Compounds
| Compound Name | Antioxidant Activity (IC50) | Antibacterial Activity (MIC) | Cytotoxicity (MCF-7 IC50) |
|---|---|---|---|
| Compound A | 0.11 µg/mL | 6.50 mg/mL | 18.76 µg/mL |
| Compound B | 0.15 µg/mL | 8.00 mg/mL | 20.00 µg/mL |
| Compound C | 0.10 µg/mL | 5.00 mg/mL | 15.00 µg/mL |
Potential Applications
Given its diverse biological activities, this compound could have applications in:
- Pharmaceuticals : As a lead compound for developing new drugs targeting oxidative stress-related diseases and cancers.
- Cosmetics : Due to its antioxidant properties, it may be incorporated into skincare formulations to combat aging.
特性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-13-6-4-9-2-3-11(12(14)15)8-10(9)5-7-13/h2-3,8,14-15H,4-7H2,1H3 |
InChIキー |
MMCWFMWSXZIAEB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CCN(CC2)C)C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















